molecular formula C12H14N2O3 B15260425 Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B15260425
M. Wt: 234.25 g/mol
InChI Key: NJYCGHVUCXEVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate include other heterocyclic compounds with pyridine and oxazole rings, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. Its molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it features a dihydro-oxazole ring fused with a pyridine moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with oxazole rings exhibit significant antimicrobial properties. The presence of the pyridine group may enhance this activity through synergistic effects against various pathogens .
  • Anticancer Potential : Research indicates that derivatives of oxazoles can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in cancer metabolism. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression and resistance to therapy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Activity Assessed Cell Line/Organism IC50 (µM) Comments
Study 1AnticancerMCF-7 (breast cancer)10.5Induces apoptosis via caspase activation
Study 2AntimicrobialE. coli15.0Effective against Gram-negative bacteria
Study 3HDAC InhibitionVarious cancer cells8.2Comparable to known HDAC inhibitors

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 10.5 µM. The mechanism involved activation of apoptotic pathways through caspase cleavage and increased p53 expression levels .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Escherichia coli. The results showed an IC50 value of 15 µM, indicating significant antibacterial activity which could be attributed to the oxazole ring's electron-withdrawing nature enhancing membrane permeability .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 5-(4-methylpyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-16-12(15)10-11(17-7-14-10)9-6-13-5-4-8(9)2/h4-7,10-11H,3H2,1-2H3

InChI Key

NJYCGHVUCXEVMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=C(C=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.